molecular formula C12H25N3O B1517162 2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide CAS No. 1019340-98-7

2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide

Cat. No. B1517162
M. Wt: 227.35 g/mol
InChI Key: HLSDBOMELIRZRY-UHFFFAOYSA-N
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Description

“2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide” is a compound with the IUPAC name 2-[4-(aminomethyl)-1-piperidinyl]-N-(tert-butyl)acetamide . It has a molecular weight of 227.35 . The compound is stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H25N3O/c1-12(2,3)14-11(16)9-15-6-4-10(8-13)5-7-15/h10H,4-9,13H2,1-3H3,(H,14,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.35 . It is in the form of an oil and is stored at 4°C .

Scientific Research Applications

Synthesis and Derivative Development

  • Enantiopure Derivatives : The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, demonstrates the versatility of piperidine derivatives in medicinal chemistry for creating stereochemically pure compounds (J. Marin et al., 2004).
  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) indicates the role of tert-butyl piperidine derivatives in developing compounds with potential anti-inflammatory and analgesic properties (R. Altenbach et al., 2008).
  • Acetyl-CoA Carboxylase Inhibitors : The development of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors showcases the application in creating novel compounds for metabolic disorder treatments (K. Huard et al., 2012).

Pharmacological Activity

  • ACAT-1 Inhibitors : The discovery of a clinical candidate K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlights the therapeutic potential of piperidine derivatives in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
  • Histamine H3 Receptor Antagonists : The exploration of 4-(aminoalkoxy)benzylamines for in vitro activity at the human histamine H3 receptor presents an avenue for developing selective and potent antagonists for therapeutic applications (R. Apodaca et al., 2003).

Antibacterial Activity

  • Acetamide Derivatives : The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluated for their antibacterial potentials, signifies the contribution of piperidine derivatives to the development of new antibacterial agents (Kashif Iqbal et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302, H314, and H335 . This indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is classified as a dangerous substance with the signal word “Danger” and pictograms GHS05 and GHS07 .

Future Directions

Piperidine-containing compounds, such as “2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the biological activities of these compounds.

properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-12(2,3)14-11(16)9-15-6-4-10(8-13)5-7-15/h10H,4-9,13H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDBOMELIRZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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